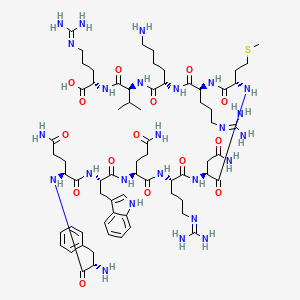

(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid is a complex polypeptide with a highly intricate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

Peptide Bond Formation: The sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Functional Group Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Coupling Reactions: The use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.

Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, automated peptide synthesizers, and advanced purification techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfur-containing groups.

Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can take place at the amino and guanidino groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound’s functional groups make it a potential catalyst for various organic reactions.

Molecular Recognition: Its complex structure allows for specific interactions with other molecules, useful in sensor technology.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein-Protein Interactions: It can be used to study and modulate protein-protein interactions in cellular processes.

Medicine

Drug Development: Potential use as a lead compound for developing new therapeutics targeting specific enzymes or receptors.

Diagnostics: Its unique structure can be utilized in diagnostic assays for detecting specific biomolecules.

Industry

Biotechnology: Applications in the development of biosensors and bioassays.

Material Science: Potential use in the synthesis of novel materials with specific properties.

Wirkmechanismus

The compound exerts its effects through various mechanisms, including:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalysis.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Protein Binding: Forming stable complexes with target proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid analogs: Compounds with slight modifications in the amino acid sequence or functional groups.

Peptide-based drugs: Other therapeutic peptides with similar structural complexity.

Uniqueness

Structural Complexity: The compound’s intricate structure and diverse functional groups make it unique compared to simpler peptides.

Functional Diversity: The presence of multiple reactive sites allows for a wide range of chemical reactions and interactions.

Eigenschaften

Molekularformel |

C68H109N25O15S |

|---|---|

Molekulargewicht |

1548.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C68H109N25O15S/c1-36(2)54(64(106)90-48(65(107)108)21-13-30-82-68(78)79)93-61(103)42(18-9-10-27-69)85-56(98)43(19-11-28-80-66(74)75)87-60(102)47(26-31-109-3)89-63(105)50(34-53(73)96)92-57(99)44(20-12-29-81-67(76)77)86-58(100)46(23-25-52(72)95)88-62(104)49(33-38-35-83-41-17-8-7-16-39(38)41)91-59(101)45(22-24-51(71)94)84-55(97)40(70)32-37-14-5-4-6-15-37/h4-8,14-17,35-36,40,42-50,54,83H,9-13,18-34,69-70H2,1-3H3,(H2,71,94)(H2,72,95)(H2,73,96)(H,84,97)(H,85,98)(H,86,100)(H,87,102)(H,88,104)(H,89,105)(H,90,106)(H,91,101)(H,92,99)(H,93,103)(H,107,108)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |

InChI-Schlüssel |

REQZSBIQWVEMGE-ILLRJGRCSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

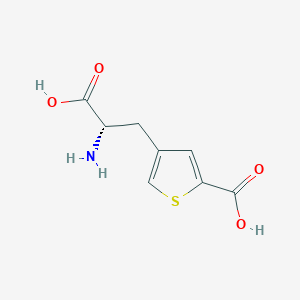

![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)

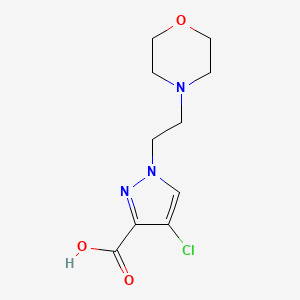

![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)

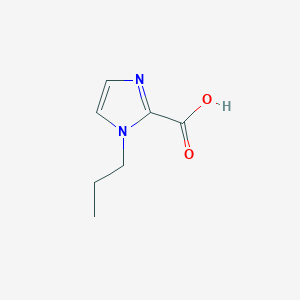

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)

![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)